![molecular formula C28H28F2N6O7S2 B044547 Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 949587-46-6](/img/structure/B44547.png)

Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

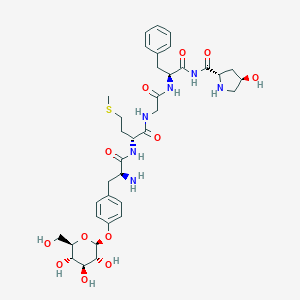

The chemical under discussion is a complex molecule with potential applications in various fields of chemistry and pharmacology. Its synthesis and characterization are crucial for understanding its properties and potential uses.

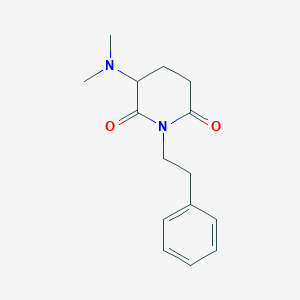

Synthesis Analysis

The synthesis of related benzhydryl derivatives involves multiple steps, including hydrolyzing, protecting amino groups, esterification, and specific reactions tailored to introduce various functional groups into the cephalosporanic acid framework. The overall yield for such processes can reach up to 84.6% (Deng Fu-li, 2007). Another synthesis pathway involves acylation, oxidation, protection of carboxy group in one pot, rearrangement, chlorination, and hydrolysis followed by cyclization, addition, elimination, and methoxylation, yielding about 30% overall (Yuan Zhe-dong, 2007).

Molecular Structure Analysis

Molecular structure elucidation of these compounds typically involves sophisticated techniques such as IR and ^1HNMR, which provide insights into the unique structural features that enable specific chemical reactions and interactions (Deng Fu-li, 2007).

Chemical Reactions and Properties

These compounds are characterized by their ability to undergo various chemical reactions, including acylation, oxidation, and cyclization. Their chemical reactivity is significantly influenced by the presence of functional groups such as difluoromethylsulfanyl and tetrazol-5-yl sulfanylmethyl groups (Yuan Zhe-dong, 2007).

Wissenschaftliche Forschungsanwendungen

Antioxidant Capacity Assessment Methods

ABTS/PP Decolorization Assay : This paper discusses the ABTS•+ radical cation-based assays, which are pivotal for evaluating antioxidant capacity. The study highlights the reaction pathways and the potential biases in comparing antioxidants due to specific reactions like coupling, underscoring the need for further elucidation of these assays' application scope (Ilyasov et al., 2020).

Pharmaceutical Impurities and Synthesis Methods

Novel Synthesis of Omeprazole : This review focuses on novel methods for synthesizing omeprazole and its impurities. The synthesis process improvements and the characterization of novel impurities could offer insights into developing related chemical compounds (Saini et al., 2019).

Organic Pollutants Removal Techniques

Contamination and Removal of Sulfamethoxazole : The review provides an extensive overview of the occurrence, toxicity effects, and removal technologies for sulfamethoxazole, a persistent organic pollutant. Methods such as adsorption, Fenton/photo-Fenton processes, and photocatalytic degradation are discussed, which could be relevant for research on similar compounds (Prasannamedha & Kumar, 2020).

Enzymatic Degradation of Organic Pollutants

Redox Mediators in Organic Pollutant Treatment : This paper reviews the use of redox mediators to enhance the efficiency of enzymatic degradation of recalcitrant organic pollutants. The study highlights the potential of this approach for a broad range of aromatic compounds in industrial effluents (Husain & Husain, 2007).

Eigenschaften

IUPAC Name |

benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28F2N6O7S2/c1-41-28(31-20(38)16-44-26(29)30)24(40)36-21(19(14-42-25(28)36)15-45-27-32-33-34-35(27)12-13-37)23(39)43-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,22,25-26,37H,12-16H2,1H3,(H,31,38)/t25-,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWBLYZJTSXFMJ-NAKRPHOHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)CSC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)CSC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28F2N6O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flomoxef benzhydryl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)

![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)

![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)

![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)